molecular formula C21H18BrClN2O5S B320503 2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide

2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B320503
M. Wt: 525.8 g/mol
InChI Key: VVJRDXBESKCUFT-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes bromine, chlorine, and methoxy groups, making it a valuable subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-chlorophenol with chloroacetyl chloride to form 2-(4-bromo-2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-[(4-methoxyanilino)sulfonyl]aniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxyacetamides, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-chlorophenoxy)acetamide
  • 4-Bromo-2-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H18BrClN2O5S

Molecular Weight

525.8 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H18BrClN2O5S/c1-29-17-7-3-16(4-8-17)25-31(27,28)18-9-5-15(6-10-18)24-21(26)13-30-20-11-2-14(22)12-19(20)23/h2-12,25H,13H2,1H3,(H,24,26)

InChI Key

VVJRDXBESKCUFT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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